3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Historical Context of Pyrido[1,2-a]benzimidazole Derivatives in Medicinal Chemistry
Pyrido[1,2-a]benzimidazoles, tricyclic systems featuring a fused pyridine and benzimidazole moiety, were first synthesized by Morgan in 1937. Early studies focused on their fluorescence properties, but their medicinal potential became evident with the discovery of Rifaximin, a semi-synthetic antibiotic derived from rifamycin SV. The rigid, planar structure of the pyrido[1,2-a]benzimidazole core facilitates interactions with biological targets, particularly enzymes and DNA, making it a scaffold of interest for antimalarial, anticancer, and antimicrobial agents.
In the 2010s, derivatives such as TDR86919 (4c ) demonstrated potent antiplasmodial activity against Plasmodium falciparum (IC~50~ = 0.047 μM), outperforming chloroquine in drug-resistant strains. Concurrently, pyrido[1,2-a]benzimidazoles like compound 5 showed selective cytotoxicity against leukemia cell lines (IC~50~ = 1.2 μM), underscoring their versatility. The synthesis of these compounds evolved from traditional cyclocondensation methods to metal-catalyzed cross-coupling reactions, enabling precise functionalization at the 1-position.
Significance of 3-Methyl-1-(3-methylphenyl) Substitution Patterns
The 3-methyl and 1-(3-methylphenyl) groups in 3-methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile introduce steric and electronic modifications that critically influence its bioactivity. The 3-methyl group enhances planarity by reducing rotational freedom, potentially improving binding affinity to hydrophobic enzyme pockets. Meanwhile, the 1-(3-methylphenyl) substituent increases lipophilicity (logP ≈ 3.8), favoring membrane permeability and oral bioavailability.
Comparative SAR studies reveal that substituents at the 1-position directly modulate target selectivity. For example:
Table 1: Substituent Effects on Biological Activity in Pyrido[1,2-a]benzimidazole Derivatives
The 3-methylphenyl group’s electron-donating methyl moiety may stabilize charge-transfer interactions in DNA intercalation, a mechanism observed in analogous benzimidazole-based anticancer agents. Additionally, the cyano group at the 4-position introduces a strong electron-withdrawing effect, polarizing the heterocyclic system and enhancing reactivity in nucleophilic substitution reactions.
Synthetic routes to this compound often employ Suzuki-Miyaura couplings or Buchwald-Hartwig amination to install the 3-methylphenyl group, as demonstrated in the synthesis of related derivatives. Recent advances in solvent-free protocols have improved yields (up to 88%) while reducing reaction times. The compound’s crystallographic data, though not fully published, suggest a dihedral angle of <10° between the benzimidazole and phenyl rings, indicative of strong π-π stacking potential.
Properties
IUPAC Name |
3-methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-13-6-5-7-15(10-13)19-11-14(2)16(12-21)20-22-17-8-3-4-9-18(17)23(19)20/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXANCQIRPXSDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-(3-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H20N6O2
- Molecular Weight : 436.5 g/mol
- IUPAC Name : 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may influence enzyme activity and receptor binding, leading to diverse pharmacological effects. The compound's structure allows it to participate in multiple biochemical pathways, which may include:
- Inhibition of Enzymatic Activity : Potentially affecting metabolic pathways.
- Antiviral Properties : Similar compounds have shown efficacy against viral replication by inhibiting viral enzymes .
Biological Activities
Research indicates that derivatives of pyrido[1,2-a]benzimidazole exhibit a wide range of biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds similar to this compound. For instance:
- Compounds with benzimidazole moieties have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml .
Anticancer Activity
The compound is being explored for its anticancer properties. Research has indicated that similar structures can induce apoptosis in cancer cells through various mechanisms:
- A study found that benzimidazole derivatives exhibited cytotoxicity against several cancer cell lines, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Activity
Some derivatives have been reported to possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example:
- A diarylpyrazole derivative showed significant anti-inflammatory effects with a favorable gastrointestinal profile compared to indomethacin .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antiviral Efficacy :
-
Cancer Cell Line Studies :
- In vitro studies revealed that certain benzimidazole derivatives could reduce cell viability in various cancer cell lines significantly, indicating their potential as anticancer agents.
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrido[1,2-a]benzimidazole Core
The biological and physicochemical properties of pyrido[1,2-a]benzimidazole-4-carbonitriles are highly dependent on substituent modifications. Below is a comparative analysis of key derivatives:
Key Observations :
- Synthetic Efficiency : Bulky substituents (e.g., 4-(pyridin-2-yl)benzyl in compound 3 u) reduce yields (52%) compared to simpler groups like benzyl (90% for 3 v) .
- Thermal Stability : Piperidine- or morpholine-containing derivatives (e.g., 13c, 13d) exhibit high melting points (>250°C), attributed to enhanced hydrogen bonding and rigidity .
- Biological Activity: Derivatives with electron-withdrawing groups (e.g., CF₃ in 14c) show promise in anticancer research, while chloro/morpholino derivatives demonstrate antimicrobial effects .
Electronic and Reactivity Differences
- Cyano Group Impact: The carbonitrile group at position 4 enhances electrophilicity, enabling nucleophilic additions. This is critical in derivatives like 2-[(2-hydroxyethyl)amino]methylene-3-methyl-1-oxo (3), where the cyano group facilitates Schiff base formation .
- Substituent Electronic Effects :
- Electron-Donating Groups (e.g., Me) : Improve solubility in polar solvents but may reduce reactivity in electrophilic substitutions.
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase acidity of NH groups (e.g., in 14c, IR: NH stretch at 3469 cm⁻¹) and enhance interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
